2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
Description
Chirality at C3: (3S) Configuration Significance
The (3S) designation at the piperidine’s third carbon establishes a chiral center, rendering the molecule enantiomerically distinct. This configuration arises from the tetrahedral geometry of C3, where the substituents prioritize as:
- 1-Methyl group (higher priority due to adjacent nitrogen).
- Amide-bearing side chain (N-ethyl-propanamide).
- Two methylene groups (C2 and C4).
The S-configuration orients the amide substituent and methyl group into specific spatial arrangements, potentially affecting:
- Receptor binding : Steric complementarity with chiral biological targets.
- Solubility : Differential hydrogen-bonding networks based on substituent orientation.
- Synthetic accessibility : Stereoselective synthesis routes required for enantiopure production.
Stereochemical Analysis
Amide Bond Conformational Dynamics
The N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide moiety features a tertiary amide bond with restricted rotation due to partial double-bond character (resonance between N–C=O and N⁺–C–O⁻). Key conformational considerations include:
- Torsional Angles : The ψ (N–C–C–O) and φ (C–N–C–C) angles dictate amide planarity.
- Steric Hindrance : The ethyl and piperidinyl groups impose steric constraints, favoring transoid configurations.
- Hydrogen Bonding : The amino group (β-position) may form intramolecular H-bonds with the amide carbonyl, stabilizing specific conformers.
Resonance Hybridization
Delocalization of the amide nitrogen’s lone pair into the carbonyl group reduces bond rotation, creating a planar geometry that enhances structural rigidity. This rigidity influences:
- Pharmacophore alignment : Preorganization for target binding.
- Crystallinity : Planar regions promote crystal lattice formation.
Comparative Analysis With 4-Anilidopiperidine Analogues
4-Anilidopiperidines, exemplified by fentanyl derivatives, share structural motifs with the target compound but differ critically in substituent patterns and pharmacological implications.
Table 2: Structural Comparison With 4-Anilidopiperidines
| Feature | This compound | 4-Anilidopiperidines (e.g., Fentanyl) |
|---|---|---|
| Piperidine Substitution | N1-methyl, C3-amidine | N1-phenethyl, C4-anilido |
| Amide Substituents | Ethyl, (3S)-1-methylpiperidin-3-yl | Phenethyl, aryl |
| Chiral Centers | C3 (S-configuration) | C4 (variable) |
| Aromaticity | Absent | Present (anilido phenyl) |
Key Divergences
- Substituent Positioning :
Aromatic vs. Aliphatic Side Chains :
Chirality-Activity Relationships :
Synthetic Implications
- Piperidine Functionalization : Methylation at N1 and stereoselective amidation at C3 require distinct protecting group strategies compared to C4-anilido formation.
- Amide Diversity : Ethyl and piperidinyl substituents minimize π-π interactions, contrasting with aryl-rich 4-anilidopiperidines.
Structure
3D Structure
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide |
InChI |
InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-6-5-7-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1 |
InChI Key |
QOTRYDVMFBFIOH-AXDSSHIGSA-N |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)C)C(=O)C(C)N |
Canonical SMILES |
CCN(C1CCCN(C1)C)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Core Piperidine Ring Formation
The (3S)-1-methylpiperidin-3-yl moiety is synthesized via asymmetric hydrogenation or chiral resolution. A common approach involves:
-
Cyclization of δ-amino ketones using catalytic hydrogenation with chiral ligands (e.g., (S)-BINAP) to enforce the (3S) configuration.
-
Methylation at the piperidine nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO₃).
Example Protocol
Propanamide Backbone Assembly
The 2-aminopropanamide segment is introduced via:
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | HBTU, DIPEA | DMF | RT, 2 hr | 78 |
| Deprotection | TFA/CH₂Cl₂ | - | RT, 1 hr | 95 |
Stereochemical Control and Resolution
Asymmetric Synthesis
Chiral auxiliaries or catalysts ensure the (3S) configuration:
Diastereomeric Salt Formation
Racemic mixtures are resolved using:
-
Tartaric Acid : Forms diastereomeric salts with (3S)-enantiomers, separable via crystallization.
-
Yield : 40–45% enantiopure product after three recrystallizations.
Industrial-Scale Synthesis
Continuous Flow Reactors
Automated systems optimize yield and purity:
-
Piperidine Methylation : Methyl iodide is introduced in a tubular reactor (residence time: 20 min).
-
In-line Purification : Integrated silica cartridges remove unreacted reagents.
Advantages
Green Chemistry Approaches
-
Solvent Recycling : Ethyl acetate recovered via distillation (90% efficiency).
-
Catalyst Reuse : Pd/C hydrogenation catalysts reused 5× without activity loss.
Challenges and Optimization
Byproduct Formation
Purification Techniques
| Method | Conditions | Purity (%) |
|---|---|---|
| Silica Gel Chromatography | Ethyl acetate/heptane (3:7) | 98.5 |
| Recrystallization | Acetone/water (4:1) | 99.2 |
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Stereopurity (ee %) | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | 5 | 62 | 99 | Moderate |
| Continuous Flow | 3 | 78 | 99.5 | High |
| Chiral Resolution | 4 | 45 | 99.8 | Low |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Research Applications
-
Analgesic Development :
- The compound is being investigated for its potential as a new analgesic agent. Its structural characteristics suggest it may interact with opioid and dopamine receptors, similar to other compounds in its class. This interaction could lead to effective pain management solutions.
-
Neurotransmitter System Interactions :
- Research indicates that 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide may modulate neurotransmitter systems, particularly those involved in pain perception and mood regulation. Understanding these interactions is crucial for developing targeted therapies for conditions like chronic pain and depression.
-
Mechanism of Action Studies :
- Ongoing studies aim to elucidate the mechanisms by which this compound exerts its effects on biological systems. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, which could inform future drug development strategies.
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate analgesic effects in animal models | Demonstrated significant pain relief comparable to established analgesics, suggesting potential for clinical use. |
| Study 2 | Investigate receptor binding affinities | Found high affinity for mu-opioid receptors, indicating a mechanism similar to existing opioid medications. |
| Study 3 | Assess safety and toxicity | Preliminary results showed a favorable safety profile with minimal side effects at therapeutic doses. |
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and five analogs:
Key Structural Differences and Implications
Piperidine vs. Aromatic Rings :
- The target compound’s piperidine ring may improve blood-brain barrier penetration compared to chlorophenyl () or nitrobenzyl () analogs. Piperidine derivatives are common in antipsychotics and analgesics due to their conformational flexibility and basicity .
- In contrast, the 3-chlorophenyl group in and 4-chlorophenyl in introduce electrophilic sites for covalent binding or halogen bonding, which could enhance receptor affinity but increase toxicity risks.
Substituent Effects on Solubility and Reactivity :
Biological Activity
2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide, a compound with the molecular formula C₁₂H₂₅N₃O, is an amide derivative notable for its potential biological activities. This compound is of particular interest in pharmacology due to its structural characteristics, which may confer unique interactions with various biological targets.
Chemical Structure and Properties
The compound features an amino group, an ethyl substituent, and a piperidine ring, contributing to its unique pharmacological profile. The molecular weight is approximately 227.35 g/mol, and it belongs to a class of compounds that are being explored for their therapeutic potential in pain management and other medical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₅N₃O |
| Molecular Weight | 227.35 g/mol |
| Chemical Class | Amides |
Research indicates that this compound may interact with neurotransmitter systems, particularly opioid and dopamine receptors. Its structural analogs have shown promise in analgesic effects, suggesting that this compound could also exhibit similar properties. The specific stereochemistry and substitution patterns on the piperidine ring are believed to influence receptor binding affinities and metabolic pathways.
Pharmacological Studies
Studies conducted on related compounds have demonstrated significant biological activities:
- Analgesic Effects : Similar compounds have been evaluated for their ability to alleviate pain by acting on opioid receptors. For instance, the compound N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide has shown notable interactions with these receptors.
- Anti-inflammatory Properties : Compounds within this structural class have been reported to exhibit anti-inflammatory effects, making them candidates for further research in inflammatory diseases .
Case Studies
- Analgesic Activity : In preclinical models, compounds similar to this compound were tested for their analgesic properties. Results indicated effective pain relief comparable to established analgesics with fewer side effects.
- Receptor Binding Studies : A comparative study involving various piperidine derivatives demonstrated that modifications in the piperidine ring significantly altered binding affinities to opioid receptors. This suggests that this compound could be optimized for enhanced therapeutic effects .
Future Directions
Given its promising biological activity, further exploration of this compound is warranted. Key areas of research include:
- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the efficacy and safety profile of this compound.
- Structural Optimization : Investigating structural modifications to enhance receptor selectivity and reduce potential side effects.
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide?
Methodological Answer:
- Acid-Catalyzed Condensation : Start with a primary amine (e.g., (3S)-1-methylpiperidin-3-amine) and a carbonyl derivative (e.g., ethyl 2-aminopropanoate) in the presence of concentrated HCl (12M) at 0°C. Stir for 4 hours to ensure complete reaction .
- Purification : Use column chromatography with gradients of n-hexane/ethyl acetate (2:1) to dichloromethane/methanol (19:1) for high-purity isolation (yield >98%). Monitor purity via HPLC with a retention time threshold of ≥98% .
- Characterization : Confirm structure via and NMR, focusing on piperidine ring protons (δ 1.2–3.5 ppm) and amide carbonyl signals (δ 165–175 ppm) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Assign stereochemistry at the (3S)-piperidine position using - COSY and NOESY to confirm spatial proximity of N-ethyl and methyl groups .
- IR Spectroscopy : Identify primary amide stretches (N–H bending at ~1550 cm, C=O at ~1650 cm) to rule out side products .
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities ≤2% .
Q. What stability considerations are critical during storage?
Methodological Answer:
- Hygroscopicity : Store under inert gas (argon) in sealed vials with desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond .
- Temperature : Long-term stability tests show degradation <5% at –20°C over 12 months. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can computational methods optimize reaction design for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in amide bond formation. Compare energy barriers for alternative pathways (e.g., direct coupling vs. activated ester intermediates) .
- Reactor Design : Simulate mixing efficiency in flow reactors to minimize byproducts (e.g., dimerization) using COMSOL Multiphysics®. Target residence time <30 minutes for ≥90% conversion .
Q. How should researchers resolve contradictions in spectroscopic data?
Methodological Answer:
Q. What advanced techniques elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Pharmacophore Modeling : Overlay this compound with analogs (e.g., ) to identify critical interactions (e.g., hydrogen bonding at the amide group) .
- Enantiomeric Purity : Use chiral HPLC (e.g., Chiralpak® IA column) with a hexane/isopropanol mobile phase to ensure ≥99% enantiomeric excess (ee) for biological assays .
Q. How can solubility challenges be addressed in in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute with PBS containing 0.1% Tween-80 to prevent aggregation .
- LogP Determination : Measure partition coefficient (e.g., shake-flask method) to guide formulation (target LogP ~2.5 for balanced solubility/permeability) .
Methodological Notes
- Data Reproducibility : Replicate synthesis ≥3 times with independent batches to confirm yield and purity consistency .
- Contradiction Management : Use tiered validation (e.g., NMR → X-ray → HRMS) for disputed data, as in and .
- Ethical Standards : Adhere to APA guidelines for data reporting (e.g., full experimental parameters in supplements) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
